m7GpppCmpG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

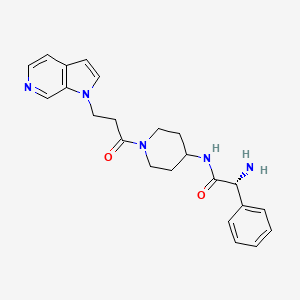

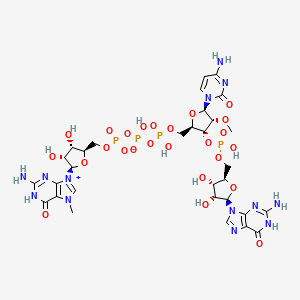

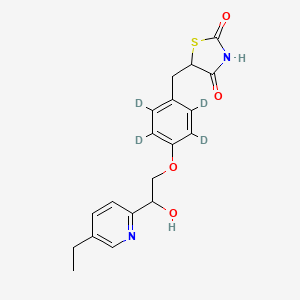

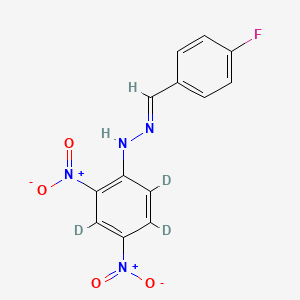

It is an oligonucleotide used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound plays a crucial role in the study of RNA biology and the development of RNA-based therapeutics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m7GpppCmpG involves the chemical coupling of nucleoside phosphoramidites. The process typically includes the following steps:

Preparation of 7-methylguanosine: This involves the methylation of guanosine.

Phosphorylation: The 7-methylguanosine is phosphorylated to form 7-methylguanosine 5′-triphosphate.

Coupling with 2′-O-methylcytidine: The 7-methylguanosine 5′-triphosphate is then coupled with 2′-O-methylcytidine monophosphate to form the desired trinucleotide cap analogue.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

m7GpppCmpG primarily undergoes:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds.

Methylation: The methylation status of the compound can be modified, affecting its interaction with RNA and proteins.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Methylation: Methylating agents such as dimethyl sulfate or methyl iodide are used.

Major Products Formed

Hydrolysis: Results in the formation of individual nucleotides.

Methylation: Leads to the formation of various methylated derivatives of the compound.

Aplicaciones Científicas De Investigación

m7GpppCmpG is widely used in scientific research, particularly in the fields of:

Chemistry: As a chemical tool for studying RNA synthesis and modification.

Biology: To investigate the role of RNA caps in gene expression and regulation.

Medicine: In the development of RNA-based therapeutics and vaccines.

Industry: For the production of synthetic RNA for research and therapeutic purposes.

Mecanismo De Acción

m7GpppCmpG functions by mimicking the natural cap structures found at the 5′ end of eukaryotic mRNA. It interacts with cap-binding proteins and enzymes involved in RNA processing and translation. The compound’s methylation status can modulate its binding affinity and specificity, influencing protein expression and RNA stability .

Comparación Con Compuestos Similares

Similar Compounds

m7GpppG: Another trinucleotide cap analogue used for similar purposes.

m7GpppAmpG: A variant with an adenosine residue instead of cytidine.

m7GpppCmpA: A compound with an adenosine residue at the 3′ end.

Uniqueness

m7GpppCmpG is unique due to its specific structure, which includes a 2′-O-methylcytidine residue. This modification enhances its stability and binding properties, making it a valuable tool for studying RNA biology and developing RNA-based therapeutics .

Propiedades

Fórmula molecular |

C31H43N13O25P4 |

|---|---|

Peso molecular |

1121.6 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |

Clave InChI |

GYMXHCGBIYDECO-LFTIVBHHSA-N |

SMILES isomérico |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

SMILES canónico |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

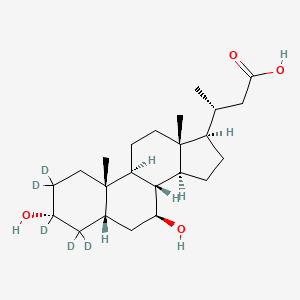

![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)